molecular formula C10H18N2 B11764487 (Dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine

(Dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine

Cat. No.: B11764487
M. Wt: 166.26 g/mol
InChI Key: ZORRCWUGHCAFKX-UHFFFAOYSA-N
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Description

(Dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanamine is a complex organic compound characterized by its unique spirocyclic structure. This compound features a cyclopropane ring fused to a pyrrolizine moiety, which is further connected to a methanamine group. The spirocyclic structure imparts significant rigidity and unique chemical properties to the molecule, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanamine typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the condensation of a primary amine, formaldehyde, and a compound containing an active hydrogen atom. The reaction is usually carried out in an alcohol solvent such as methanol or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and mediators, such as sodium bromide in an undivided cell, can enhance the efficiency of the synthesis . The process is designed to be scalable and environmentally friendly, minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(Dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated analogs.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Alkyl halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as ketones, carboxylic acids, and fully saturated analogs.

Scientific Research Applications

Medicinal Chemistry

(Dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine has shown promise in the development of pharmaceutical agents. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity
Research has indicated that spiro compounds similar to this compound exhibit significant anticancer properties. For example, derivatives have been synthesized and tested against various cancer cell lines (e.g., MCF-7 for breast cancer). The results showed that certain modifications to the spiro structure enhanced cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation in vitro .

Organic Synthesis

This compound serves as an essential intermediate in the synthesis of more complex molecules. Its ability to undergo various reactions—such as oxidation and substitution—makes it a valuable building block.

Table: Common Reactions and Products

Reaction TypeReagents UsedMajor Products
OxidationPotassium permanganateKetones or carboxylic acids
ReductionLithium aluminum hydrideAlcohols or amines
SubstitutionN-bromosuccinimide (for electrophilic)Halogenated derivatives

Material Science

The unique properties of this compound allow for its use in developing new materials with specialized functions.

Example: Polymerization Studies
Research into the polymerization behavior of spirocyclic compounds has revealed that they can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. These materials are being explored for applications in coatings and composites .

Mechanism of Action

The mechanism of action of (Dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The spirocyclic structure allows for unique interactions with biological macromolecules, enhancing its efficacy and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Dihydro-1’H,3’H-spiro[cyclopropane-1,2’-pyrrolizin]-7a’(5’H)-yl)methanamine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Biological Activity

(Dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine is a complex organic compound notable for its unique spirocyclic structure, which combines a cyclopropane ring with a pyrrolizine moiety. This structural configuration is believed to confer significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C10H18N2
  • Molecular Weight : 166.26 g/mol
  • IUPAC Name : this compound

The compound's spirocyclic nature contributes to its rigidity and potential interactions with biological targets, including enzymes and receptors.

Research suggests that the biological activity of this compound may involve:

  • Enzyme Inhibition : The compound can bind to specific enzymes, modulating their activity.
  • Receptor Interaction : It may interact with various receptors, influencing signaling pathways that are crucial for cellular functions.

Antimicrobial Properties

Studies have indicated that compounds with similar spirocyclic structures exhibit antimicrobial activity. For instance, derivatives of spiro[cyclopropane] have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting vital metabolic pathways.

Anticancer Potential

Research has explored the anticancer properties of spirocyclic compounds. A study focusing on related spiro[cyclopropane] derivatives demonstrated significant cytotoxicity against cancer cell lines. The proposed mechanisms include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation through interference with cell cycle progression.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
Enzyme InhibitionPotential inhibition of protein arginine methyltransferases

Detailed Research Findings

  • Antimicrobial Evaluation :
    • A study assessed the antimicrobial efficacy of related compounds against five bacterial strains. The results indicated a significant reduction in bacterial growth at certain concentrations, suggesting potential therapeutic applications in treating infections .
  • Anticancer Studies :
    • In vitro studies revealed that spiro[cyclopropane] derivatives exhibited cytotoxic effects on multiple cancer cell lines. The mechanism was linked to the activation of apoptotic pathways and inhibition of key signaling proteins involved in cell survival .
  • Enzyme Interaction Studies :
    • Investigations into the interaction of this compound with specific enzymes demonstrated its potential as an inhibitor for protein arginine methyltransferases, which are implicated in various cancers .

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-ylmethanamine

InChI

InChI=1S/C10H18N2/c11-7-10-2-1-5-12(10)8-9(6-10)3-4-9/h1-8,11H2

InChI Key

ZORRCWUGHCAFKX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC3(CC3)CN2C1)CN

Origin of Product

United States

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